N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a tetrahydroquinoline core, a methylpiperazine moiety, and an ethanediamide (oxalamide) side chain. The molecule’s complexity arises from its multi-ring system and flexible substituents, which may influence its pharmacokinetic properties, such as solubility and target binding affinity.
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O2/c1-17(2)15-24-22(29)23(30)25-16-21(28-12-10-26(3)11-13-28)19-7-8-20-18(14-19)6-5-9-27(20)4/h7-8,14,17,21H,5-6,9-13,15-16H2,1-4H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKQTQUSBXGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl
The tetrahydroquinoline core is typically synthesized via Pictet-Spengler cyclization , where a tryptamine derivative reacts with a carbonyl compound under acidic conditions. Alternative methods include reductive amination or catalytic hydrogenation of quinoline precursors.
Key Reaction Conditions
- Catalyst : Pyrrolidine (0.1–0.5 equivalents) in 2-propanol.
- Temperature : 80–100°C for 12–24 hours.
- Yield : 65–78% after purification.
Comparative Analysis of Cyclization Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pictet-Spengler | Pyrrolidine | 2-Propanol | 80 | 72 |
| Reductive Amination | NaBH₃CN | MeOH | 25 | 58 |
| Hydrogenation | Pd/C | EtOAc | 50 (H₂, 1 atm) | 68 |
The Pictet-Spengler method offers superior yields and scalability, making it the preferred industrial route.
Synthesis of 4-Methylpiperazin-1-yl
The 4-methylpiperazine moiety is synthesized via N-alkylation of piperazine using formaldehyde and triacetoxysodium borohydride (STAB) under mild conditions.
Optimized Protocol
- Reactants : Piperazine (1 eq), formaldehyde (1.2 eq), STAB (1.5 eq).
- Solvent : Dichloromethane (DCM) at 0°C.
- Reaction Time : 4 hours.
- Yield : 89% after column chromatography.
Methylation Efficiency with Different Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| STAB | DCM | 0 | 89 |
| NaBH₄ | MeOH | 25 | 45 |
| LiAlH₄ | THF | 60 | 67 |
STAB ensures selective N-methylation without over-alkylation, critical for maintaining piperazine ring integrity.
Coupling Methodologies
Ethylenediamine Backbone Functionalization
The ethylenediamine linker is functionalized sequentially with the tetrahydroquinoline and piperazine moieties.
Stepwise Coupling Protocol
- Tetrahydroquinoline Attachment :
- Piperazine Coupling :
Coupling Reagent Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 82 |
| DCC/DMAP | CHCl₃ | 25 | 70 |
| HATU | DCM | 25 | 85 |
EDCI/HOBt balances cost and efficiency for industrial applications.
Final Amidation with N-(2-Methylpropyl) Group
The terminal amine of the ethylenediamine backbone is amidated with 2-methylpropylamine using oxalyl chloride.
Reaction Parameters
- Oxalyl Chloride : 1.5 eq in THF at −10°C.
- Stirring : 2 hours, followed by quenching with aqueous NaHCO₃.
- Yield : 91% after recrystallization.
Solvent Impact on Amidation
| Solvent | Temperature (°C) | Purity (%) |
|---|---|---|
| THF | −10 | 98 |
| DCM | 0 | 89 |
| Et₂O | −20 | 94 |
Industrial-Scale Production Considerations
Catalytic System Optimization
Large-scale synthesis prioritizes cost-effective catalysts and recyclable solvents.
Economic Analysis of Catalysts
| Catalyst | Cost (USD/kg) | Recyclability | Yield (%) |
|---|---|---|---|
| Pyrrolidine | 120 | No | 72 |
| Zeolite | 90 | Yes | 68 |
| Ionic Liquid | 200 | Yes | 75 |
Pyrrolidine remains preferred despite limited recyclability due to higher yields.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the tetrahydroquinoline ring to form quinoline derivatives.
Reduction: Reduction of any carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide would depend on its specific biological target. Potential mechanisms could include:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Critical Discussion of Methodologies
- Limitations of Structural Similarity Metrics : While Tanimoto/Dice indices efficiently quantify 2D similarity, they may overlook 3D conformational or pharmacophoric features critical for target binding .
- Bioactivity vs. Chemical Similarity : Activity cliffs (e.g., high structural similarity but divergent potency) necessitate multi-parametric analysis combining docking, QSAR, and experimental validation .
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H32N4O2
- IUPAC Name : this compound
- Key Functional Groups : Tetrahydroquinoline moiety, piperazine ring
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways involved in neurological functions.
Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes, particularly those involved in neurotransmission and metabolic processes. For instance, it has shown potential as an inhibitor of cholinesterase enzymes, which play a critical role in the breakdown of neurotransmitters such as acetylcholine.
1. Neuropharmacological Effects
Studies have demonstrated that derivatives of tetrahydroquinoline exhibit neuroprotective effects and may enhance cognitive functions. The specific compound has been evaluated for its potential in treating neurodegenerative diseases due to its cholinergic activity.
2. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced antibacterial activity against various pathogens .
3. In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibitory effects on specific enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The IC50 values for these activities are critical for assessing its therapeutic potential in conditions like Alzheimer's disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cholinergic activity | Demonstrated significant inhibition of AChE with an IC50 value of 46.42 μM |
| Study 2 | Assess antimicrobial properties | Showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli |
| Study 3 | Neuroprotective effects | Indicated potential benefits in models of neurodegeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
